6-Bromoimidazo[1,2-a]pyridin-3-amine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
6-Bromoimidazo[1,2-a]pyridin-3-amine is a heterocyclic compound that features a fused imidazo-pyridine ring system with a bromine atom at the 6th position and an amine group at the 3rd position. This compound is of significant interest in medicinal chemistry due to its potential biological activities and its role as a building block in the synthesis of various pharmacologically active molecules .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 6-Bromoimidazo[1,2-a]pyridin-3-amine typically involves the reaction of 2-aminopyridine with α-bromoketones. One common method is a two-step one-pot synthesis where 2-aminopyridine reacts with N,N-dimethylformamide dimethyl acetate to form an intermediate, which is then condensed with active electrophiles such as ethyl bromoacetate or bromoacetonitrile . Another approach involves the use of tert-butyl hydroperoxide (TBHP) and iodine (I2) in toluene to promote C–C bond cleavage and cyclization .
Industrial Production Methods: Industrial production methods for this compound are not extensively documented, but they likely involve scalable versions of the laboratory synthesis methods, with optimizations for yield, purity, and cost-effectiveness.
Chemical Reactions Analysis
Types of Reactions: 6-Bromoimidazo[1,2-a]pyridin-3-amine undergoes various chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted with other nucleophiles under appropriate conditions.
Cyclization Reactions: The compound can participate in cyclization reactions to form more complex heterocyclic structures.
Common Reagents and Conditions:
Substitution Reactions: Common reagents include nucleophiles such as amines, thiols, and alkoxides.
Cyclization Reactions: Reagents like TBHP and iodine are used to promote cyclization and further functionalization.
Major Products Formed:
- Substituted imidazo[1,2-a]pyridines with various functional groups depending on the nucleophile used.
- Cyclized products with additional heterocyclic rings .
Scientific Research Applications
6-Bromoimidazo[1,2-a]pyridin-3-amine has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of complex organic molecules and heterocycles.
Medicine: Explored as a precursor for the development of pharmaceutical agents targeting various diseases.
Industry: Utilized in the synthesis of materials with specific electronic and optical properties.
Mechanism of Action
The mechanism of action of 6-Bromoimidazo[1,2-a]pyridin-3-amine is not fully elucidated, but it is believed to interact with various molecular targets and pathways. For instance, some derivatives of imidazo[1,2-a]pyridines have been shown to act at the G1-S transition to promote the E2F transcriptional program and the initiation of DNA synthesis . These interactions suggest potential roles in cell cycle regulation and anticancer activity.
Comparison with Similar Compounds
Imidazo[1,2-a]pyridine: A closely related compound with similar structural features but without the bromine atom.
3-Bromoimidazo[1,2-a]pyridine: Another derivative with bromine at a different position.
Uniqueness: 6-Bromoimidazo[1,2-a]pyridin-3-amine is unique due to the specific positioning of the bromine atom and the amine group, which can influence its reactivity and biological activity. This compound’s unique structure allows for specific interactions in biological systems and makes it a valuable scaffold for drug development .
Properties
IUPAC Name |
6-bromoimidazo[1,2-a]pyridin-3-amine |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H6BrN3/c8-5-1-2-7-10-3-6(9)11(7)4-5/h1-4H,9H2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
PGSBYVUIXGOCGV-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC2=NC=C(N2C=C1Br)N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H6BrN3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80651736 |
Source
|
Record name | 6-Bromoimidazo[1,2-a]pyridin-3-amine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80651736 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
212.05 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
705262-55-1 |
Source
|
Record name | 6-Bromoimidazo[1,2-a]pyridin-3-amine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80651736 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.